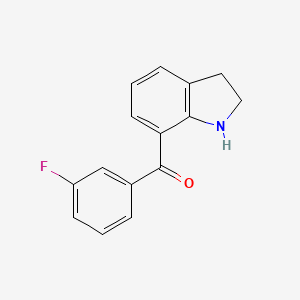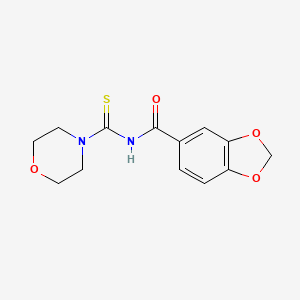![molecular formula C11H11Cl2NOS B5753301 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine, also known as DCM, is a chemical compound that has been widely studied in the field of medicinal chemistry. DCM is a sulfur-containing heterocyclic compound that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine in lab experiments is its broad range of potential therapeutic applications. 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been shown to have anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. However, one limitation of using 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine. One area of interest is the development of 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine and its potential interactions with other drugs. Additionally, further research is needed to determine the safety and efficacy of 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine in human clinical trials. Overall, 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesemethoden
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate 3,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with morpholine to form the final product, 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine. The synthesis of 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been studied for its anti-inflammatory and antimicrobial properties.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NOS/c12-9-2-1-8(7-10(9)13)11(16)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCXYBULZQHULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(morpholino)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)